Ethyl 2-cyano-5-methylhexanoate: Comprehensive Physicochemical Profiling and Synthetic Applications
Ethyl 2-cyano-5-methylhexanoate: Comprehensive Physicochemical Profiling and Synthetic Applications
Executive Summary
Ethyl 2-cyano-5-methylhexanoate is a highly versatile, sterically hindered aliphatic α -cyano ester. Characterized by its dual electron-withdrawing groups (cyano and ester) flanking a highly acidic alpha-proton, it serves as a critical intermediate in advanced organic synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, divergent synthetic pathways, and specialized applications—ranging from [1] to the development of novel Excitatory Amino Acid Transporter (EAAT) inhibitors in neuropharmacology[2].
Physicochemical Properties
Accurate physical data is essential for optimizing reaction conditions, particularly in vacuum distillations and biphasic extractions. The quantitative properties of Ethyl 2-cyano-5-methylhexanoate are summarized below[3],[4],[2].
| Property | Value |
| Chemical Name | Ethyl 2-cyano-5-methylhexanoate |
| CAS Registry Number | 26526-71-6 |
| PubChem CID | 276522 |
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| Boiling Point | 88−91 °C at 10 mmHg |
| Appearance | Colorless to pale yellow liquid |
Synthetic Methodologies
The synthesis of Ethyl 2-cyano-5-methylhexanoate relies on the functionalization of ethyl cyanoacetate. Researchers typically employ one of two primary pathways, dictated by the availability of starting materials and safety constraints.
Direct Alkylation (Classical Approach): The classical SN2 approach involves the deprotonation of ethyl cyanoacetate using a strong base (e.g., sodium ethoxide in ethanol), followed by the addition of 1-bromo-3-methylbutane (isoamyl bromide). The high acidity of the α -proton ( pKa≈9−11 ) ensures rapid enolate formation.
Reductive Alkylation (Modern Catalytic Approach): A more contemporary, atom-economical approach utilizes a Rhodium-catalyzed reductive alkylation[5]. Ethyl cyanoacetate is reacted with isovaleraldehyde in the presence of RhCl3⋅3H2O . Instead of relying on hazardous, high-pressure H2 gas, this system frequently employs a water-gas shift mechanism (using CO and H2O ) or transfer hydrogenation (using triethylamine and water) to reduce the intermediate Knoevenagel condensate[6]. Expertise & Causality: This catalytic choice is highly chemoselective. The Rh-hydride species selectively reduces the transient alkylidene double bond without over-reducing the sensitive nitrile group, ensuring high product fidelity[5].
Figure 1: Divergent synthetic pathways to Ethyl 2-cyano-5-methylhexanoate.
Reactivity Profile & Mechanistic Insights
Green Organocatalysis: The Michael Addition
Ethyl 2-cyano-5-methylhexanoate is an exceptional Michael donor. However, due to its steric hindrance (a bulky isobutyl tail), standard amine catalysts like triethylamine ( Et3N ) often fail to initiate the reaction[1].
To overcome this, Hexamethylphosphorous triamide (HMPT) is utilized as a highly efficient [7]. Expertise & Causality: HMPT is powerfully nucleophilic but non-basic. It attacks the Michael acceptor (e.g., methyl vinyl ketone) to form a zwitterionic allenolate intermediate. This allenolate acts as an excellent, irreversible base that readily deprotonates the sterically hindered Ethyl 2-cyano-5-methylhexanoate[1]. This generates a high equilibrium concentration of the cyano-ester enolate, driving the rapid, solvent-free C-C bond formation to yield Ethyl 2-cyano-5-methyl-2-(3-oxobutyl)hexanoate[1].
Applications in Drug Discovery
In neuropharmacology, Ethyl 2-cyano-5-methylhexanoate is a critical building block for synthesizing 4-substituted glutamate analogues, which are used to map the binding pockets of Excitatory Amino Acid Transporters (EAAT1-3), as detailed in the [2].
The workflow begins with a Krapcho decarboxylation to convert the cyano ester into 5-methylhexanenitrile. Expertise & Causality: Standard saponification followed by acidic decarboxylation risks hydrolyzing the sensitive nitrile into an amide or carboxylic acid. The Krapcho protocol (DMSO, NaCl, H2O , heat) circumvents this. The chloride ion acts as a nucleophile, attacking the ethyl group of the ester. This selectively decarbethoxylates the molecule, releasing ethyl chloride and CO2 , while leaving the nitrile perfectly intact[2].
The resulting nitrile is elaborated into 4-alkyl-2-oxoglutaric acids, which undergo chemoenzymatic transamination via Aspartate Aminotransferase (AAT) to yield enantiopure L-2,4-syn-4-alkylglutamic acids[8]. The bulky isobutyl moiety derived from Ethyl 2-cyano-5-methylhexanoate forces the ligand into a folded conformation, shifting its pharmacological profile from a transportable substrate to a potent, non-substrate inhibitor at the EAAT1 subtype[2].
Figure 2: Downstream applications in drug discovery and organocatalysis.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific observational cues to ensure experimental trustworthiness and reproducibility.
Protocol A: Krapcho Decarboxylation to 5-Methylhexanenitrile[2]
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Preparation: Dissolve Ethyl 2-cyano-5-methylhexanoate (50 g, 0.27 mol) in anhydrous DMSO (250 mL).
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Reagent Addition: Add deionized water (10.7 mL, 0.6 mol) and NaCl (5.26 g, 0.09 mol) to the solution.
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Thermal Activation: Heat the mixture under reflux (approx. 150 °C) for 2 hours.
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Self-Validation (Visual Cue): Monitor the reaction via the effervescence of CO2 gas. The reaction is deemed complete when gas evolution entirely ceases, indicating full decarbethoxylation.
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Workup: Dilute the cooled mixture with water (100 mL) and extract with diethyl ether ( 3×100 mL). Dry the organic layer over MgSO4 and concentrate under reduced pressure.
Protocol B: HMPT-Catalyzed Michael Addition[1]
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Preparation: In a reaction vial purged with N2 (to prevent HMPT oxidation), combine Ethyl 2-cyano-5-methylhexanoate (3.67 g, 20 mmol) and methyl vinyl ketone (2.0 mL, 24 mmol). No solvent is required.
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Catalyst Addition: Dropwise, add HMPT (182 μ L, 1 mmol, 5 mol%).
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Self-Validation (Visual Cue): Upon addition of the catalyst, observe the reaction mixture transition to a characteristic deep green color. This non-hyperbolic color change confirms the formation of the active phosphonium-enolate species[1].
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Completion: Stir at room temperature for 10 minutes.
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Workup: Directly concentrate the mixture under reduced pressure to remove the volatile catalyst, yielding the pure adduct (typically >95% yield, verifiable by GC-MS).
References
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Alaux, S., Kusk, M., Sagot, E., Bolte, J., Jensen, A. A., Bräuner-Osborne, H., Gefflaut, T., & Bunch, L. (2005). "Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3." Journal of Medicinal Chemistry, 48(25), 7980-7992.[Link]
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Grossman, R. B., Comesse, S., Rasne, R. M., Hattori, K., & Delong, M. N. (2003). "Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis." The Journal of Organic Chemistry, 68(3), 871-874.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 276522, Ethyl 2-cyano-5-methylhexanoate." PubChem, 2023.[Link]
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